Diethyl 6'-acetyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate
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Overview
Description
This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Preparation Methods
The synthesis of diethyl 6’-acetyl-5’,5’,7’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the spiro structure: This step involves the cyclization of appropriate precursors to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.
Introduction of functional groups:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
Diethyl 6’-acetyl-5’,5’,7’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Hydrolysis: The ester groups in the compound can undergo hydrolysis to form carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 6’-acetyl-5’,5’,7’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique structural features make it a candidate for use in materials science, such as the development of novel polymers or advanced materials.
Mechanism of Action
The mechanism of action of diethyl 6’-acetyl-5’,5’,7’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects may be mediated through:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Disruption of cellular processes: It may interfere with key cellular processes, such as DNA replication or protein synthesis.
Induction of oxidative stress: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.
The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Diethyl 6’-acetyl-5’,5’,7’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate can be compared with other similar compounds, such as:
Spiro compounds: Other spiro compounds with different functional groups may exhibit similar structural features but different reactivity and applications.
Quinoline derivatives: Compounds with a quinoline core but different substituents may have distinct biological activities and uses.
Dithiole derivatives: Compounds containing the dithiole moiety may share some chemical properties but differ in their overall structure and function.
Properties
Molecular Formula |
C26H29NO5S3 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
diethyl 6'-acetyl-5',5',7',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate |
InChI |
InChI=1S/C26H29NO5S3/c1-8-31-23(29)18-12-26(33-13-19(35-26)24(30)32-9-2)20-17-11-14(3)10-15(4)21(17)27(16(5)28)25(6,7)22(20)34-18/h10-13H,8-9H2,1-7H3 |
InChI Key |
QZPICVCOYKAHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=C(C=C(C=C34)C)C)C(=O)C)(C)C)SC=C(S2)C(=O)OCC |
Origin of Product |
United States |
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